molecular formula C20H21BrFN3O2 B3404647 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234944-40-1

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B3404647
CAS No.: 1234944-40-1
M. Wt: 434.3
InChI Key: OLZVCUKCWCSAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a 3-bromobenzamido group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperidine ring.

    Attachment of the 3-Bromobenzamido Group: This step can be achieved through an amide coupling reaction, where 3-bromobenzoic acid or its derivative is coupled with the piperidine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The bromine atom in the 3-bromobenzamido group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as K2CO3 (potassium carbonate).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological targets, such as enzymes or receptors. This can help in understanding the structure-activity relationships (SAR) of related compounds.

Medicine

The compound and its derivatives may have potential as pharmaceutical agents. Research could focus on their efficacy and safety as therapeutic agents for various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The presence of the bromobenzamido and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring could enhance binding affinity through ionic or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((3-chlorobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    4-((3-bromobenzamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of fluorine.

    4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.

Uniqueness

The unique combination of the bromobenzamido and fluorophenyl groups in 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.

Properties

IUPAC Name

4-[[(3-bromobenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFN3O2/c21-16-3-1-2-15(12-16)19(26)23-13-14-8-10-25(11-9-14)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZVCUKCWCSAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.